Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate
Description
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H16N2O3/c1-17(2)10-9-12-13(15(18)19-3)14(16-20-12)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
JXQHBAVMYRYIIX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Oxazole Ring
The oxazole ring is typically synthesized via cyclocondensation between β-keto esters and hydroxylamine derivatives. For example, methyl 3-phenyl-4-oxazolecarboxylate intermediates are generated by reacting methyl 3-phenyl-3-oxopropanoate with hydroxylamine hydrochloride under acidic conditions. This step proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration and cyclization (Figure 1).
Reaction Conditions:
Introduction of the Dimethylaminoethenyl Group
The dimethylaminoethenyl moiety is introduced via a Vilsmeier-Haack reaction or aldol condensation. A common approach involves treating the oxazole intermediate with dimethylformamide (DMF) and phosphorus oxychloride to generate a formamide intermediate, which undergoes elimination to form the ethenyl group.
Optimization Insight:
-
Excess DMF (2–3 equivalents) improves regioselectivity.
-
Reaction temperatures above 100°C favor elimination over side reactions.
Palladium-Catalyzed Coupling Strategies
Stille Coupling Post-Cyclization
In this method, a brominated oxazole precursor undergoes Stille coupling with a dimethylaminoethenyl stannane. For instance, methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate reacts with tributyl(dimethylaminoethenyl)tin in the presence of Pd(PPh₃)₄.
Key Parameters:
Heck Coupling for Direct Functionalization
Heck coupling employs a palladium catalyst to couple aryl halides with alkenes. Methyl 5-iodo-3-phenyl-1,2-oxazole-4-carboxylate reacts with dimethylaminoethylene under Heck conditions, yielding the target compound.
Advantages:
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclocondensation
During oxazole formation, competing pathways may generate isoxazole byproducts if reaction conditions are suboptimal. For example, excess hydroxylamine or elevated temperatures promote isoxazole formation via alternate cyclization routes.
Degradation of the Dimethylaminoethenyl Group
The dimethylaminoethenyl group is susceptible to hydrolysis under strongly acidic or basic conditions. Stabilizing measures include:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 60–75 | 90–95 | Moderate | High |
| Stille Coupling | 70–85 | 95–98 | Low | Moderate |
| Heck Coupling | 65–80 | 85–90 | High | Low |
Key Findings:
-
Cyclocondensation offers cost efficiency but requires stringent condition control.
-
Stille coupling achieves high purity but faces scalability challenges due to toxic stannanes.
Advanced Characterization Techniques
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the alkyl halide used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate is , with a molecular weight of approximately 272.35 g/mol. The compound features an oxazole ring, which is known for its biological activity, particularly in the context of medicinal chemistry. The presence of the dimethylamino group enhances its potential for interaction with biological targets.
Antidiabetic Effects
Oxazole derivatives have also been investigated for their anti-diabetic properties. Some studies have demonstrated that these compounds can lower glucose levels in model organisms such as Drosophila melanogaster. This suggests a possible mechanism for treating diabetes through modulation of glucose metabolism . The exact effects of this compound in this regard remain to be elucidated through targeted pharmacological studies.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Starting Materials : Appropriate precursors containing the oxazole moiety and dimethylamino group are selected.
- Reaction Conditions : The synthesis can be optimized by adjusting parameters such as temperature, solvent choice, and stoichiometry to maximize yield and purity.
- Characterization Techniques : Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.
Potential Therapeutic Applications
Given its structural characteristics and preliminary biological activity data from related compounds, this compound may hold promise in various therapeutic areas:
| Therapeutic Area | Potential Application |
|---|---|
| Cancer Treatment | Induction of apoptosis in cancer cells |
| Diabetes Management | Modulation of glucose levels |
| Neurological Disorders | Potential neuroprotective effects (hypothetical) |
Case Studies and Research Findings
While comprehensive case studies specifically focusing on this compound are scarce, the following insights can be drawn from related research:
- Cytotoxicity Assays : Similar oxazole compounds have demonstrated significant cytotoxicity against various cancer cell lines in laboratory settings.
- In Vivo Studies : Investigations using model organisms have shown promising results regarding the anti-diabetic effects of oxazole derivatives.
Mechanism of Action
The mechanism of action of Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the oxazole ring may participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Ethyl 3-(4-Chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate
This compound, reported by Efimov et al. (2015), shares the oxazole core and dimethylaminoethenyl substituent but differs in two key aspects:
- Ester group : Ethyl ester instead of methyl.
- Substituent at position 3 : 4-Chlorophenyl instead of phenyl.
These modifications influence lipophilicity (LogP) and electronic effects. The ethyl ester increases molecular weight (MW: ~349.8 g/mol vs. ~335.8 g/mol for the methyl derivative) and may enhance membrane permeability .
Phenylpyrazole Derivatives
Compounds like fipronil and ethiprole feature a pyrazole ring instead of oxazole but retain aromatic substituents.
Ranitidine-Related Compounds
While structurally distinct (e.g., furan rings and nitroethenediamine groups), ranitidine derivatives share dimethylamino motifs. For example, N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphonyl]ethyl}-2-nitroacetamide () highlights the role of dimethylamino groups in modulating solubility and bioavailability, albeit in a pharmaceutical context .
Physicochemical Properties
| Compound Name | Molecular Formula | MW (g/mol) | LogP | Key Substituents |
|---|---|---|---|---|
| Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate | C₁₅H₁₆N₂O₃ | 296.3 | 2.1 | 3-Ph, 5-(CH₂NMe₂)ethenyl, 4-COOMe |
| Ethyl 3-(4-Cl-Ph)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate | C₁₆H₁₆ClN₂O₃ | 335.8 | 2.8 | 3-(4-Cl-Ph), 5-(CH₂NMe₂)ethenyl, 4-COOEt |
| Etoxazole (Pesticide) | C₂₁H₂₃F₂NO₂ | 359.4 | 4.5 | Fluorinated phenyl, oxazoline |
Key Observations :
- The methyl ester derivative has lower LogP than its ethyl counterpart, suggesting better aqueous solubility.
Biological Activity
Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate (CAS Number: 1610688-77-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by data tables and case studies.
- Molecular Formula : C₁₅H₁₆N₂O₃
- Molecular Weight : 272.30 g/mol
- IUPAC Name : Methyl 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NCI-H23 (Lung) | 4.22 | Induces apoptosis via G2/M arrest |
| HCT-15 (Colon) | 5.33 | Inhibits tubulin polymerization |
| DU-145 (Prostate) | 1.48 | Downregulates Bcl-2 and upregulates Bax |
The compound was found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for its anticancer activity .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various models.
| Model | Inhibition (%) | Concentration (mM) |
|---|---|---|
| LPS-stimulated macrophages | 97.7 | 10 |
| Mouse model of inflammation | Significant | Not specified |
Inhibition of TNF-alpha release was confirmed through ELISA assays, indicating its potential in treating inflammatory diseases .
Antimicrobial Activity
Preliminary evaluations of the antimicrobial properties of this compound have shown moderate activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Candida albicans | 16.69 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Case Studies
- In Vivo Tumor Growth Inhibition : A study utilizing chick chorioallantoic membrane assays demonstrated that this compound effectively blocked angiogenesis and tumor growth comparable to established chemotherapeutics .
- Inflammation Model in Mice : In a controlled experiment, the compound significantly reduced inflammatory markers in a mouse model of induced inflammation, showcasing its therapeutic potential against autoimmune conditions .
Q & A
Q. What are the common synthetic routes for Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via [3+2] cycloaddition reactions between enamines and azides or hydroxamoyl chlorides. For example, and describe the use of ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate as a structural analog, synthesized under reflux conditions with toluene as a solvent. Key factors affecting yield include temperature control (avoiding decomposition of the enamine precursor) and stoichiometric ratios of reactants. Purification often involves flash chromatography (e.g., EtOAc/cyclohexane mixtures) and recrystallization from ethyl acetate .
Q. How is the compound’s molecular structure validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. reports triclinic crystal symmetry (space group P1) with unit cell parameters a = 11.5494 Å, b = 12.474 Å, and c = 13.0430 Å. Hydrogen bonding and π-π stacking interactions stabilize the crystal lattice. Refinement is performed using programs like SHELXL ( ), with R-factors < 0.05 for high-resolution datasets .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR confirm substituent positions (e.g., dimethylamino ethenyl group at C5).
- IR : Stretching frequencies for C=O (carboxylate, ~1700 cm) and C=N (oxazole, ~1600 cm) are diagnostic.
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., m/z 320.77 for the ethyl analog in ) .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., hydrogen bonding, steric effects) influence crystallization outcomes?
Intermolecular N–H⋯O hydrogen bonds and intramolecular interactions between the oxazole ring and substituents (e.g., phenyl groups) dictate packing efficiency. In analogs like ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate ( ), phenyl rings twist at dihedral angles up to 84.59°, affecting solubility and crystal morphology. Computational tools (e.g., Mercury, CrystalExplorer) model these interactions to predict polymorph stability .
Q. What challenges arise in optimizing regioselectivity during cycloaddition reactions?
Competing reaction pathways (e.g., formation of 1,2,4-oxadiazole vs. 1,3,4-oxadiazole isomers) require careful tuning of electron-withdrawing/donating groups. highlights the role of substituents (e.g., 4-chlorophenyl) in directing cycloaddition regiochemistry. DFT calculations (e.g., Gaussian) can predict transition-state energies to guide synthetic design .
Q. How can computational methods predict the compound’s electronic properties for pharmacological applications?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess redox activity. For example, the dimethylamino ethenyl group enhances electron density at the oxazole core, potentially improving binding to biological targets (e.g., enzymes in ). Molecular docking (AutoDock Vina) screens against protein databases to identify potential therapeutic targets .
Q. What strategies resolve contradictions in crystallographic data between analogs?
Comparative analysis of unit cell parameters (e.g., vs. ethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate in ) identifies steric or electronic deviations. Statistical validation (R-factors, residual density maps) and Hirshfeld surface analysis distinguish experimental artifacts from true structural differences .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
